Home > Products > Screening Compounds P5435 > Thalidomide-4-O-C10-NH2 (hydrochloride)
Thalidomide-4-O-C10-NH2 (hydrochloride) -

Thalidomide-4-O-C10-NH2 (hydrochloride)

Catalog Number: EVT-10992793
CAS Number:
Molecular Formula: C23H32ClN3O5
Molecular Weight: 466.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-4-O-C10-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn from the market due to its teratogenic effects. This specific compound has gained attention for its potential therapeutic applications, particularly in treating conditions such as multiple myeloma and leprosy. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Source

Thalidomide was first synthesized by Chemie Grünenthal in Germany. The development of derivatives like Thalidomide-4-O-C10-NH2 (hydrochloride) is often carried out in academic and industrial laboratories focusing on medicinal chemistry and pharmacology.

Classification

Thalidomide-4-O-C10-NH2 (hydrochloride) falls under the category of pharmaceutical compounds, specifically classified as an immunomodulatory drug. It is also categorized as an anti-inflammatory agent due to its ability to modulate immune responses.

Synthesis Analysis

The synthesis of Thalidomide-4-O-C10-NH2 (hydrochloride) typically involves several key steps:

  1. Starting Material: The synthesis begins with thalidomide, which serves as the core structure.
  2. Functionalization: The introduction of the C10-NH2 side chain is achieved through a series of reactions, including amination and alkylation processes.
  3. Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually through the reaction of thalidomide-4-O-C10-NH2 with hydrochloric acid in a controlled environment to ensure complete conversion and stability.

Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yield and purity but are often proprietary or vary significantly across different research groups.

Molecular Structure Analysis

The molecular structure of Thalidomide-4-O-C10-NH2 (hydrochloride) can be represented as follows:

  • Molecular Formula: C_{17}H_{20}N_{2}O_{3}·HCl
  • Molecular Weight: Approximately 336.81 g/mol

The compound features a phthalimide ring system with a long aliphatic chain (C10) attached to an amino group (NH2), which contributes to its biological activity. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm the arrangement of atoms.

Chemical Reactions Analysis

Thalidomide-4-O-C10-NH2 (hydrochloride) can undergo various chemical reactions, including:

  1. Acid-Base Reactions: The presence of the amino group allows it to act as a base, reacting with acids to form salts.
  2. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  3. Oxidation-Reduction Reactions: Under specific conditions, the compound may undergo oxidation or reduction, affecting its pharmacological properties.

These reactions are essential for understanding its reactivity and potential modifications for enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of Thalidomide-4-O-C10-NH2 (hydrochloride) primarily involves:

  1. Inhibition of Tumor Necrosis Factor-alpha (TNF-α): The compound reduces TNF-α production, which plays a crucial role in inflammation and immune response.
  2. Modulation of Immune Responses: It alters the function of various immune cells, including T-cells and macrophages, enhancing their ability to combat malignancies.
  3. Anti-Angiogenic Effects: Thalidomide derivatives inhibit angiogenesis, which is vital for tumor growth and metastasis.

These mechanisms contribute to its effectiveness in treating multiple myeloma and other inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form; also soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • pH Range: The hydrochloride form exhibits acidic properties when dissolved in water.

Relevant analyses include melting point determination, solubility testing, and stability studies under various environmental conditions.

Applications

Thalidomide-4-O-C10-NH2 (hydrochloride) has several scientific uses:

  1. Cancer Treatment: Primarily used in treating multiple myeloma due to its immunomodulatory effects.
  2. Leprosy Treatment: Approved for use in managing complications associated with leprosy.
  3. Research Applications: Utilized in studies investigating angiogenesis and inflammatory diseases due to its unique mechanism of action.

Ongoing research continues to explore additional therapeutic avenues for this compound, potentially expanding its applications beyond current uses.

Introduction to Cereblon-Targeting Molecular Glues

Historical Context of Thalidomide Analogues in Targeted Protein Degradation

The evolution of thalidomide analogues began with the accidental discovery of thalidomide’s therapeutic utility. Initially marketed in the 1950s as a sedative and antiemetic, thalidomide was withdrawn due to severe teratogenicity but later rediscovered for treating erythema nodosum leprosum and multiple myeloma [4]. This therapeutic renaissance catalyzed investigations into its mechanism, culminating in the identification of cereblon as its primary biological target in 2010. Researchers demonstrated that thalidomide and its derivatives (immunomodulatory imide drugs, IMiDs) function as molecular glues that promote interactions between cereblon and transcription factors such as Ikaros and Aiolos [4]. This breakthrough illuminated the potential for hijacking E3 ligase complexes for targeted degradation, establishing the foundation for rational design of cereblon-binding ligands.

Table 1: Key Milestones in Cereblon Ligand Development

YearMilestoneSignificance
1957Thalidomide commercialized (Contergan)Initial clinical use preceding mechanistic understanding
1961Thalidomide withdrawnTeratogenicity established
1998FDA approval for erythema nodosum leprosumClinical reintroduction with strict risk management
2010Cereblon identified as primary targetMechanistic foundation for targeted protein degradation
2015+Engineered PROTACs using thalidomide analoguesRational extension to bifunctional degraders

Structural Evolution from Classical Immunomodulatory Imide Drugs to Engineered Cereblon Ligands

Classical IMiDs (thalidomide, lenalidomide, pomalidomide) share a conserved phthalimide-glutarimide core that mediates cereblon binding. Structural analyses reveal that this core engages a tri-tryptophan pocket in the cereblon C-terminal domain through key hydrogen bonds and π-stacking interactions [4]. However, these first-generation compounds possess limited versatility for conjugation in bifunctional degraders. This limitation drove strategic structural modifications at the phthalimide C4 position, which is optimally oriented for linker attachment without disrupting cereblon binding.

The progression to engineered ligands involved:

  • Introduction of Aliphatic Linkers: Early derivatization replaced the C4 hydrogen with alkyl chains of varying lengths (C2-C12), establishing structure-activity relationships for cereblon binding.
  • Terminal Functionalization: Incorporation of amines, carboxylic acids, or azides at linker termini enabled conjugation to target-binding ligands [8].
  • Optimized Spacer Chemistry: Polyethylene glycol (PEG) and alkyl spacers balanced hydrophilicity, flexibility, and proteolytic stability.

Thalidomide-4-O-C10-NH₂ hydrochloride exemplifies this evolution, featuring a decoxy linker (10-carbon chain) terminating in a primary amine. This design preserves the phthalimide-glutarimide pharmacophore while introducing a nucleophilic handle for amide coupling—critical for synthesizing proteolysis-targeting chimeras (PROTACs) [1] [3]. The extended C10 spacer provides sufficient length (approximately 15 Å) to span between cereblon and target protein without steric clashes.

Table 2: Comparative Analysis of Thalidomide-Derived Linker Architectures

Linker TypeLength (Atoms)Terminal GroupPROTAC Synthesis Utility
O-C22AcidLimited by steric constraints
O-C77AmineModerate flexibility
O-C88AmineImproved cellular permeability
O-C1010AmineOptimal length for diverse targets
PEG524 (heavy atoms)AcidEnhanced solubility but increased metabolism

Rationale for C10-Linker Aminofunctionalization in E3 Ligase Recruitment

The C10-aminofunctionalized design in Thalidomide-4-O-C10-NH₂ hydrochloride addresses multiple biochemical and pharmacological requirements for effective PROTAC development:

  • Synthetic Versatility: The primary amine enables straightforward conjugation to carboxylic acid-containing warheads via amide coupling or reactions with activated esters. This facilitates rapid PROTAC assembly without complex protecting group strategies [1] [3]. The hydrochloride salt form enhances stability and solubility during synthetic processes.

  • Linker Length Optimization: Decoxy spacers (10 methylene units) provide optimal distance between cereblon and target-binding domains. Shorter linkers ([8].="" and="" c10="" chains="" complex="" confirms="" due="" efficient="" for="" formation="" hindrance,="" hydrophobicity="" impair="" increase="" instability.="" linkers="" longer="" metabolic="" modeling="" molecular="" optimal="" p="" position="" proteins="" range="" steric="" target="" ternary="" that="" the="" to="" transfer="" ubiquitin="" while="" within="" å="">

  • Pharmacokinetic Optimization: The aliphatic chain balances lipophilicity and conformational flexibility, enhancing membrane permeability compared to polyethyleneglycol (PEG)-based alternatives. Terminal amination prevents excessive hydrophobicity, maintaining aqueous solubility sufficient for cellular uptake. Additionally, the absence of ester bonds or chiral centers minimizes hydrolytic degradation and metabolic liabilities [1] [2].

  • Cereblon Binding Preservation: Biochemical assays confirm that C4-derivatization maintains low-nanomolar binding affinity to cereblon. Unlike modifications at the glutarimide nitrogen, C4 alkylation negligibly affects the ternary structure of the thalidomide-cereblon complex. This conservation is critical for recruiting endogenous E3 ligase activity [1] [3].

Table 3: Key Physicochemical Properties of Thalidomide-4-O-C10-NH₂ Hydrochloride

PropertyValue/SignificanceImpact on PROTAC Design
Molecular FormulaC₂₃H₃₂ClN₃O₅Defines elemental composition
Molecular Weight465.97 g/molOptimal for cellular permeability
Amine pKa~10.5 (aliphatic amine)Enables salt formation and conjugation
Calculated LogP~4.2 (base)Balances membrane permeability and solubility
Linker Length~15.3 Å (extended conformation)Optimal for ternary complex formation

The strategic aminofunctionalization thus transforms classical IMiDs into modular E3 ligase recruitment components, enabling the rational construction of heterobifunctional degraders against historically "undruggable" targets. Future directions include exploiting this scaffold for tissue-specific delivery and photoactivatable PROTACs, demonstrating the versatility of engineered molecular glues in expanding the therapeutic landscape [8].

Properties

Product Name

Thalidomide-4-O-C10-NH2 (hydrochloride)

IUPAC Name

4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C23H32ClN3O5

Molecular Weight

466.0 g/mol

InChI

InChI=1S/C23H31N3O5.ClH/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28;/h9-11,17H,1-8,12-15,24H2,(H,25,27,28);1H

InChI Key

RRUNFXOOHPKFCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.